ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate
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Overview
Description
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a pyrrolidine ring, along with a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the quinoline intermediate reacts with a pyrrolidine derivative under basic conditions.
Urea Formation: The final step involves the reaction of the substituted quinoline intermediate with propyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds and altering the aromaticity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea: Similar structure but with a chlorophenyl group instead of a propyl group.
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-(tetrahydrofuran-2-ylmethyl)urea: Contains a tetrahydrofuran moiety instead of a propyl group.
Uniqueness
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea is unique due to its specific combination of a fluorinated quinoline ring, a pyrrolidine ring, and a propylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)26-19(30)13-29-23(32)28-12-11-25-21(20(28)27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIQIDZOGROMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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